Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride
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Overview
Description
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-b]pyridazin-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridazine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-b]pyridazin-3-amine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
1,2,3-Triazolo[1,5-a]pyrazine: A fused heterocyclic compound with a triazole and pyrazine ring.
Uniqueness
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride is unique due to its specific ring structure and the presence of both pyrazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-9-10-6(5)2-1-3-8-10;/h1-4H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTOKMBNUXQPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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